6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Overview
Description
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazothiazoles. This compound features a bicyclic heterocycle consisting of an imidazole ring fused to a thiazole ring. The structure contains three non-carbon atoms: two nitrogen atoms and one sulfur atom . Imidazothiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anthelmintic properties .
Preparation Methods
The synthesis of 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which offers the advantages of convenient operation, short reaction times, and good yields . The general synthetic route involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation . The reaction conditions typically include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and antifungal agent . Additionally, it has been explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines . In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways . The specific molecular targets and pathways involved can vary depending on the biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other imidazothiazole derivatives, such as 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole and 2-(4-nitrobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share the imidazothiazole core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-2-4-13(5-3-12)16-10-23-17(11-27-19(23)22-16)18(24)21-14-6-8-15(9-7-14)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLJHHYFBULIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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